Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- (CAS: 6737-24-2), commonly known as N-Hydroxy-N-acryloylacetamide (NHA), is a bifunctional monomer designed for advanced polymer synthesis. It incorporates a polymerizable acryloyl group and a pendant hydroxamic acid moiety. This unique structure provides a platform for creating polymers with specific functionalities, such as thermoresponsiveness and strong metal chelation capabilities, which are not accessible with standard acrylamide-type monomers. [REFS-1, REFS-2]
Direct substitution of NHA with common monomers like N-isopropylacrylamide (NIPAM) or acrylamide fails to replicate its key performance attributes. While NIPAM is known for its thermoresponsive behavior, it lacks the hydroxamic acid group essential for high-affinity metal chelation, particularly for hard metal ions like Fe(III). [1] Similarly, basic acrylamide offers no comparable thermoresponsiveness or specific chelating function. Furthermore, the N-hydroxy group in NHA serves as a versatile reactive handle for post-polymerization modifications, such as the Lossen rearrangement to create amine functionalities, a synthetic pathway unavailable with standard acrylamides. [2] This makes NHA a required precursor for polymers where a combination of these specific properties is critical to the application's success.
The homopolymer of N-Hydroxy-N-acryloylacetamide, poly(NHA), exhibits a Lower Critical Solution Temperature (LCST) in aqueous solution at approximately 46 °C. [1] This is significantly higher than the ~32 °C LCST of poly(N-isopropylacrylamide) (poly(NIPAM)), the most common benchmark for thermoresponsive polymers. [2] This 14 °C difference provides access to a distinct and physiologically relevant temperature window for designing stimuli-responsive materials.
| Evidence Dimension | Lower Critical Solution Temperature (LCST) in Water |
| Target Compound Data | Poly(NHA) Homopolymer: ~46 °C [<a href="https://doi.org/10.1021/ma020583c" target="_blank">1</a>] |
| Comparator Or Baseline | Poly(NIPAM) Homopolymer: ~32 °C [<a href="https://doi.org/10.1021/ma001186b" target="_blank">2</a>] |
| Quantified Difference | ~14 °C higher transition temperature |
| Conditions | Aqueous solution, homopolymer comparison. |
This enables the development of smart materials, such as hydrogels or coatings, that trigger a phase transition at a temperature closer to physiological conditions or in processes requiring operation above 32 °C.
The pendant hydroxamic acid group of NHA provides a strong bidentate chelation site for hard metal ions, showing a particularly high affinity for iron(III). Polymers synthesized from NHA form stable, colored complexes with Fe(III) ions, a specific binding capability absent in non-functionalized polymers like polyacrylamide or poly(NIPAM). [1] This functionality is analogous to that of siderophores, which are highly efficient natural iron chelators.
| Evidence Dimension | Fe(III) Ion Chelation Capability |
| Target Compound Data | Forms stable, colored polymer-metal complexes due to hydroxamic acid groups. [<a href="https://doi.org/10.1021/la062590h" target="_blank">1</a>] |
| Comparator Or Baseline | Polyacrylamide / Poly(NIPAM): No specific, high-affinity binding sites for Fe(III). |
| Quantified Difference | Qualitative but functionally absolute difference; introduction of a specific, high-affinity binding mechanism. |
| Conditions | Aqueous solution containing Fe(III) ions. |
For applications in metal ion sensing, environmental remediation, or biocompatible iron scavenging, the specific chelating function of NHA is the primary procurement driver and cannot be achieved with simple substitutes.
The N-hydroxy group on polymers derived from NHA can be chemically activated (e.g., O-acylation, O-sulfonylation) to undergo a Lossen rearrangement, which converts the side chain into an isocyanate intermediate that can be subsequently hydrolyzed to a primary amine. [REFS-1, REFS-2] This provides a robust synthetic route to primary amine-functionalized polymers from a stable, easily polymerizable monomer. This contrasts with the direct polymerization of many primary-amine-containing acrylamides, which can be challenging due to monomer instability or side reactions.
| Evidence Dimension | Pathway to Primary Amine Functionalization |
| Target Compound Data | Enables post-polymerization conversion to primary amines via Lossen rearrangement of the N-hydroxy group. [REFS-1, REFS-2] |
| Comparator Or Baseline | Acrylamide / NIPAM: Lack a suitable functional group for direct conversion to primary amines post-polymerization. |
| Quantified Difference | Provides a distinct and often more process-compatible synthetic route to amine-functional polymers. |
| Conditions | Post-polymerization reaction involving activation of the N-hydroxy group, followed by rearrangement and hydrolysis. |
This makes NHA a strategic choice for manufacturing functional materials where precise control over the introduction of primary amine groups onto a pre-formed polymer backbone is required for process compatibility or performance.
For developing 'smart' hydrogels, surfaces, or drug delivery systems that must remain stable and soluble at 37 °C but undergo a phase transition at a higher temperature (~46 °C). This is useful for applications where a thermal trigger is desired without interfering with normal physiological conditions, a key differentiation from standard poly(NIPAM) systems. [1]
In the design of functional resins, membranes, or sensors for the selective removal or detection of Fe(III) and other hard metal ions from aqueous streams. The strong, specific chelation provided by the hydroxamic acid side chains makes NHA-based polymers a superior choice over non-chelating materials for environmental remediation or analytical applications. [2]
As a strategic precursor monomer for creating polymers with primary amine side chains. The ability to polymerize the stable NHA monomer first and then convert it to a cationic, amine-functionalized polymer allows for greater control over polymer architecture, which is critical for applications like gene delivery, bio-conjugation platforms, and specialty flocculants. [3]
Irritant